[(3,5-Difluorophenyl)amino](oxo)acetic acid
Overview
Description
(3,5-Difluorophenyl)aminoacetic acid is a chemical compound with the molecular formula C8H5F2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a difluorophenyl group attached to an amino oxoacetic acid moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)aminoacetic acid typically involves the reaction of 3,5-difluoroaniline with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of (3,5-Difluorophenyl)aminoacetic acid often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or both fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
(3,5-Difluorophenyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its difluorophenyl group plays a crucial role in binding to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: Similar in structure but lacks the amino oxoacetic acid moiety.
2,6-Difluoroanilino(oxo)acetic acid: Similar but with different fluorine atom positions on the phenyl ring.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Contains trifluoromethyl groups instead of difluorophenyl .
Uniqueness
(3,5-Difluorophenyl)aminoacetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,5-difluoroanilino)-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-4-1-5(10)3-6(2-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBVCCASECNRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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